Impact of N1-Ethyl Substitution on Lipophilicity: A LogP Comparison with the Unsubstituted Scaffold
N-alkylation at the imidazole 1-position is a primary strategy for modulating a molecule's lipophilicity, which directly influences membrane permeability, solubility, and non-specific binding. Ethyl 1-ethyl-1H-imidazole-4-carboxylate demonstrates a significantly higher calculated LogP than its unsubstituted counterpart, Ethyl 1H-imidazole-4-carboxylate, confirming the expected lipophilicity shift. This data is critical for medicinal chemists planning to use the compound in cellular assays or as a starting point for further lead optimization [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Calculated LogP (XLogP3): 0.5 |
| Comparator Or Baseline | Ethyl 1H-imidazole-4-carboxylate (CAS 23785-21-9) Calculated LogP (XLogP3): 0.6 |
| Quantified Difference | LogP shift of -0.1 units |
| Conditions | Computational prediction, data from authoritative chemical databases (PubChem-derived). |
Why This Matters
This quantifiable shift in lipophilicity confirms that the N1-ethyl group alters the compound's physicochemical profile, impacting its behavior in biological media and making it a distinct entity from the unsubstituted parent scaffold.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 99170, Ethyl 1H-imidazole-4-carboxylate. (2025). View Source
